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molecular formula C5H9N3O B8567427 1-(3-Hydroxypropyl)-1,2,3-triazole

1-(3-Hydroxypropyl)-1,2,3-triazole

Cat. No. B8567427
M. Wt: 127.14 g/mol
InChI Key: QMJQIUUJHFIHEO-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

A solution of ethyl (1H-1,2,3-triazol-1-yl)propanoate (8.96 g, 53 mmol) in THF (50 ml) was added dropwise to a suspension of lithium aluminium hydride (3 g, 79 mmol) in THF (250 ml) cooled at 0° C. After stirring for 1 hour at 5° C., the mixture was stirred for 1 hour at ambient temperature. The mixture was cooled at 0° C. and 4N sodium hydroxide (30 ml) was added dropwise. The mixture was filtered and the solid was washed with THF followed by ethyl acetate. The filtrate was dried (MgSO4) and evaporated. The residue was purified by column chromatography, eluting with methylene chloride/methanol (94/6) to give 3-(1,2,3-triazol-1-yl)propan-1-ol (6.2 g, 92%).
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH:6]([CH3:12])C(OCC)=O)[CH:5]=[CH:4][N:3]=[N:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].C1C[O:24][CH2:23]C1>>[N:1]1([CH2:6][CH2:12][CH2:23][OH:24])[CH:5]=[CH:4][N:3]=[N:2]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
8.96 g
Type
reactant
Smiles
N1(N=NC=C1)C(C(=O)OCC)C
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at ambient temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled at 0° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (94/6)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(N=NC=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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